(2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Description

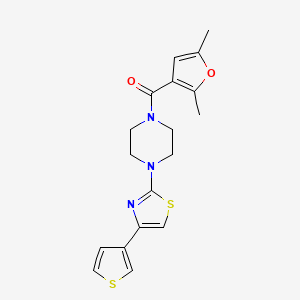

The compound "(2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone" features a hybrid heterocyclic architecture comprising a 2,5-dimethylfuran moiety linked via a methanone bridge to a piperazine ring substituted with a thiophene-thiazole system. This structure integrates electron-rich aromatic systems (furan, thiophene) and a flexible piperazine scaffold, which may enhance solubility and binding interactions in biological systems.

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c1-12-9-15(13(2)23-12)17(22)20-4-6-21(7-5-20)18-19-16(11-25-18)14-3-8-24-10-14/h3,8-11H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWHOVYZJBCFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound contains, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms depending on their specific biological activity.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The general synthetic route includes:

- Formation of the Furan Ring : 2,5-Dimethylfuran is synthesized through acid-catalyzed reactions involving furan derivatives.

- Thiazole and Piperazine Derivatives : The thiazole and piperazine components are synthesized using conventional methods such as cyclization reactions and N-alkylation.

- Final Coupling Reaction : The final step involves coupling the furan derivative with the thiazole-piperazine moiety to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

- Cell Line Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The IC50 values ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like paclitaxel .

The proposed mechanism of action involves:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS were observed, which contribute to oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 - 100 | |

| Escherichia coli | 75 - 150 |

Case Studies

A notable case study involved the administration of this compound in an animal model for tumor growth inhibition. The results indicated a reduction in tumor size by approximately 40% after treatment over four weeks, demonstrating its potential as a therapeutic agent .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing furan and thiophene derivatives. The compound's structural components suggest it may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant inhibitory effects on glioma cells, indicating that this compound may also have similar properties.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | C6 Glioma | 5.13 |

| Compound B | L929 (Healthy) | >100 |

| This compound | TBD | TBD |

Flow cytometry analyses have indicated that related compounds induce apoptosis in cancer cells by disrupting the cell cycle at specific phases. This suggests that the compound may act similarly by inducing cell cycle arrest and promoting apoptosis.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes, such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase). These enzymes play crucial roles in metabolic processes and could be targeted for therapeutic intervention.

Therapeutic Applications

The compound has been explored for its potential therapeutic applications in treating metabolic disorders, including type 2 diabetes and obesity. Research indicates that similar compounds can inhibit enzymes involved in metabolic pathways, leading to improved glucose metabolism and insulin sensitivity.

Case Studies

- Anticancer Activity : A study on pyrazole derivatives demonstrated their ability to inhibit human recombinant alkaline phosphatases, emphasizing the importance of structural modifications in enhancing biological activity. This case study supports the hypothesis that (2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone may also exhibit similar enzyme-inhibitory properties.

- Metabolic Syndrome Treatment : Another investigation into compounds with similar structures revealed their effectiveness in ameliorating symptoms associated with metabolic syndrome. These findings suggest that the compound could be beneficial for treating conditions such as insulin resistance and hypertension.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives reported in the literature, focusing on synthesis, structural features, and inferred biological relevance.

Structural Analogues with Thiazole-Thiophene Systems

describes isostructural compounds 4 and 5, which contain thiazole and fluorophenyl groups. Unlike the target compound, these derivatives lack a piperazine linker and instead incorporate triazole and pyrazole rings. The planar conformation of these analogs (excluding one perpendicular fluorophenyl group) contrasts with the target compound’s piperazine ring, which introduces conformational flexibility. This flexibility may improve binding to nonplanar biological targets, such as G-protein-coupled receptors, compared to rigid analogs .

Methanone-Linked Heterocycles

reports 7a and 7b, pyrazole-thiophene methanones synthesized via 1,4-dioxane-mediated reactions with malononitrile or ethyl cyanoacetate. These compounds share a methanone bridge but replace the dimethylfuran and piperazine groups with diamino-thiophene and pyrazole systems. The absence of a piperazine ring in 7a/7b likely reduces solubility in polar solvents compared to the target compound, highlighting the piperazine moiety’s role in enhancing pharmacokinetic properties .

Thiadiazole Derivatives

details thiadiazole derivatives (13a–13d) synthesized using hydrazonoyl chlorides and triethylamine. These compounds feature a pyrazole core fused with thiadiazole, differing from the target compound’s thiazole-thiophene system.

Benzothiazole-Pyrazoline Hybrids

describes a benzothiazole-pyrazoline hybrid with a methoxyphenyl group. The methoxy substituent’s electron-donating effects contrast with the dimethylfuran group in the target compound, which may exhibit stronger electron-withdrawing characteristics due to the furan oxygen. This difference could influence interactions with hydrophobic pockets in biological targets .

Structural and Functional Implications

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the thiazole-thiophene fragment via cyclization of thioamide derivatives with α-haloketones (e.g., using thiophene-3-carbaldehyde and thiourea analogs) .

- Step 2 : Functionalize the piperazine core via nucleophilic substitution or coupling reactions. For example, react 4-(thiophen-3-yl)thiazol-2-amine with chloroacetyl chloride to form the piperazine-thiazole intermediate .

- Step 3 : Couple the 2,5-dimethylfuran-3-carbonyl group to the piperazine nitrogen using carbodiimide-mediated amidation (EDC/HOBt) .

- Optimization : Monitor reaction progress via TLC and HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and heterocyclic C-N/C-S stretches (650–1250 cm⁻¹) .

- NMR : Use - and -NMR to resolve substituents on the furan, thiophene, and piperazine moieties. For example:

- Piperazine protons appear as multiplets at δ 2.5–3.5 ppm.

- Thiophene protons resonate as doublets near δ 7.0–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to thiazole or furan cleavage .

Q. How can researchers assess solubility and solvent compatibility for formulation studies?

- Methodological Answer :

- Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification .

- Solvent Compatibility : Test stability in polar aprotic solvents (e.g., acetonitrile) for HPLC analysis and non-polar solvents (e.g., hexane) for crystallization .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (24h) |

|---|---|---|

| PBS (pH 7.4) | 0.12 | >90% |

| DMSO | 45.8 | >95% |

| Ethanol | 8.3 | >85% |

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., JAK3) or GPCRs using fluorescence-based assays (IC determination) .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups on the thiophene/thiazole rings to enhance target binding .

- Piperazine Modifications : Replace piperazine with morpholine or introduce methyl groups to improve metabolic stability .

- Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC values .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT) or histamine H receptors. Validate with MD simulations (NAMD/GROMACS) .

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution on the furan ring .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays) and cell passage numbers .

- Meta-Analysis : Compare datasets using ANOVA to identify outliers. Re-test disputed activity in orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies improve metabolic stability and pharmacokinetics?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation) .

- Prodrug Design : Mask the furan carbonyl as an ester to enhance oral bioavailability .

Q. How can enantioselective synthesis be achieved for chiral analogs?

- Methodological Answer :

Q. What approaches validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.